molecular formula C20H19NO3 B2560664 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide CAS No. 825661-02-7

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Cat. No.: B2560664
CAS No.: 825661-02-7
M. Wt: 321.376
InChI Key: JHMSJEUSFAXMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and two methylphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methylphenylamine, under dehydrating conditions.

    Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan carboxamide reacts with 4-methylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the methylphenoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
  • 5-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
  • 5-[(4-bromophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Uniqueness

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under physiological conditions.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-7-9-16(10-8-14)23-13-17-11-12-19(24-17)20(22)21-18-6-4-3-5-15(18)2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSJEUSFAXMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.